molecular formula C20H27N3O4 B1453710 4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester CAS No. 857266-28-5

4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1453710
M. Wt: 373.4 g/mol
InChI Key: QMHODGIAXJQWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prodrug Applications

The compound has been explored in the context of prodrug development. For instance, certain esters of hydroxy-alpha-methyltyrosine, similar in structure to the compound , were synthesized and evaluated as progenitors of the amino acid, highlighting their potential as prodrugs for latency of specific medications (Saari et al., 1984).

Antitumor and Antimicrobial Activities

Derivatives structurally similar to the compound have shown promise in antitumor and antimicrobial applications. For instance, certain quinoline-3-carboxylic acids exhibited in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005), while 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters showed protective effects against E. coli infections (Santilli et al., 1975). The hydrochloride of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester demonstrated inhibition of tumor growth in mice (Fu, 2004).

Metabolite Identification

The compound's metabolites were identified using HPLC-ESI/ITMSn in a study that aimed to elucidate the drug metabolism and disposition in vivo, underscoring its importance in pharmacokinetic research (Jiang et al., 2006).

properties

IUPAC Name

tert-butyl 4-[3-(1,3-dioxoisoindol-2-yl)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)22-13-11-21(12-14-22)9-6-10-23-17(24)15-7-4-5-8-16(15)18(23)25/h4-5,7-8H,6,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHODGIAXJQWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
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4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester

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